

The Discovery and Synthesis of PF-03049423: A Technical Whitepaper

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Compound of Interest

Compound Name: PF-03049423 free base

Cat. No.: B1263049

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Abstract

This technical guide provides an in-depth overview of the discovery and synthesis of PF-03049423, a potent and selective phosphodiesterase 5 (PDE5) inhibitor. PF-03049423, chemically known as 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, was developed by Pfizer for potential therapeutic applications requiring PDE5 inhibition. This document details the lead optimization process, structure-activity relationships (SAR), and the synthetic route developed for its preparation. Furthermore, it includes comprehensive experimental protocols for key biological assays and in vivo studies, along with a summary of its biological activity and pharmacokinetic profile.

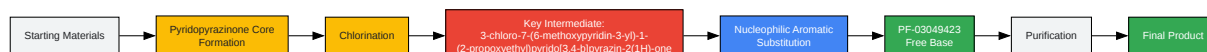
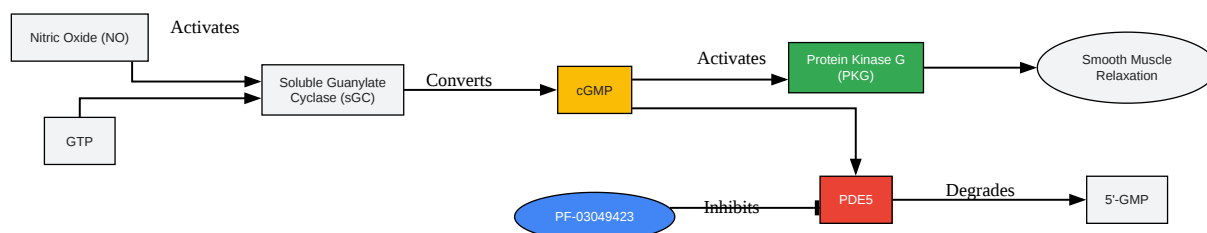
Discovery of PF-03049423: A Lead Optimization Journey

The discovery of PF-03049423 stemmed from a lead optimization program focused on a series of aminopyridopyrazinones as PDE5 inhibitors. The initial lead compounds, while potent, exhibited suboptimal pharmacokinetic properties or toxicity profiles that precluded further development. The research aimed to identify a candidate with improved potency, selectivity, and drug-like properties, including brain penetrance, to explore its therapeutic potential in central nervous system disorders.

The optimization strategy focused on modifying different positions of the pyridopyrazinone scaffold to enhance the desired characteristics. Key modifications included the introduction of a 4-(2-hydroxyethyl)piperazin-1-yl group at the 3-position, which was found to significantly improve aqueous solubility and maintain high potency. The 7-position was functionalized with a 6-methoxypyridin-3-yl group, contributing to the high affinity for the PDE5 enzyme. Finally, the 1-position was substituted with a 2-propoxyethyl group to optimize the overall pharmacokinetic profile. This systematic approach led to the identification of PF-03049423 as a clinical candidate.

Signaling Pathway

PF-03049423 is a phosphodiesterase 5 (PDE5) inhibitor. PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, PF-03049423 increases the intracellular concentration of cGMP, leading to the activation of protein kinase G (PKG) and subsequent downstream signaling events. This ultimately results in smooth muscle relaxation and vasodilation.



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